N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a chlorophenyl group, and an ethylsulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is the condensation of 4-chlorobenzaldehyde with thiourea to form 4-(4-chlorophenyl)thiazol-2-amine. This intermediate is then reacted with 4-(ethylsulfonyl)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfonyl derivatives or carboxylic acids.
Reduction: Reduction reactions can yield thiol or amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as inflammatory disorders and infections.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or microbial growth.
Comparison with Similar Compounds
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide: This compound lacks the ethylsulfonyl group and has different biological properties.
N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide: This compound has a similar structure but lacks the ethylsulfonyl group, resulting in different chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-2-26(23,24)15-9-5-13(6-10-15)17(22)21-18-20-16(11-25-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLSEMWSFAICGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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